molecular formula C31H28O3Si B13145003 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 108562-19-2

9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

Cat. No.: B13145003
CAS No.: 108562-19-2
M. Wt: 476.6 g/mol
InChI Key: LIZNRMCBYXGARH-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is a derivative of anthracenedione, a compound known for its applications in various fields such as dye manufacturing, organic electronics, and pharmaceuticals. This specific derivative is characterized by the presence of a tert-butyl group and a diphenylsilyl ether moiety, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the functionalization of anthracenedioneThe reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This can include continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracenediones, each with distinct properties and applications .

Scientific Research Applications

9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to oxidative damage in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the tert-butyl group and the diphenylsilyl ether in 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- makes it unique in terms of its stability, solubility, and reactivity compared to its analogs. These modifications can enhance its performance in specific applications such as organic electronics and medicinal chemistry .

Properties

CAS No.

108562-19-2

Molecular Formula

C31H28O3Si

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[tert-butyl(diphenyl)silyl]oxymethyl]anthracene-9,10-dione

InChI

InChI=1S/C31H28O3Si/c1-31(2,3)35(23-12-6-4-7-13-23,24-14-8-5-9-15-24)34-21-22-18-19-27-28(20-22)30(33)26-17-11-10-16-25(26)29(27)32/h4-20H,21H2,1-3H3

InChI Key

LIZNRMCBYXGARH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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